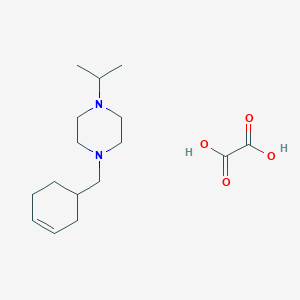
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate, also known as CP 55940, is a synthetic cannabinoid compound that was first synthesized in 1974. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, and has been extensively studied for its potential medical applications.
Wirkmechanismus
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors, which are primarily found in the central nervous system and immune system, respectively. This leads to the modulation of various signaling pathways, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
This compound 55940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. It has also been shown to have neuroprotective effects, potentially making it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is its potency and selectivity for the CB1 and CB2 receptors, allowing for precise modulation of these pathways in experimental settings. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.
Zukünftige Richtungen
There are numerous potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940, including the development of novel therapeutic applications, the investigation of its effects on various signaling pathways, and the optimization of synthesis methods to improve scalability and yield. Additionally, further studies on its potential for abuse and toxicity may be warranted to fully understand the risks associated with its use.
Synthesemethoden
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 is typically synthesized through a multistep process involving the reaction of various starting materials, including piperazine, cyclohexanone, and isopropyl bromide. The final product is obtained in the form of a white crystalline powder, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-isopropylpiperazine oxalate 55940 has been the subject of numerous scientific studies, primarily focused on its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as chronic pain, multiple sclerosis, and epilepsy.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-propan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2.C2H2O4/c1-13(2)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-4,13-14H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFHRIGZHIDTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2CCC=CC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)




![4-(2-methoxy-4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5148802.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B5148805.png)
![N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B5148818.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)
